![molecular formula C15H11ClF2N2OS B4282246 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole](/img/structure/B4282246.png)
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
説明
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to target the p53 pathway, which is a tumor suppressor pathway that is frequently mutated in various types of cancer. 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole binds to mutant p53 proteins and restores their wild-type conformation, leading to the activation of the p53 pathway and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. It does not exhibit significant toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole is its specificity for mutant p53 proteins, which makes it a promising candidate for cancer therapy. However, one limitation is that it has only been tested in preclinical studies and has not yet been tested in clinical trials.
将来の方向性
For 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole include testing its efficacy in clinical trials, identifying biomarkers that predict response to 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole, and developing combination therapies that include 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole. Additionally, further research is needed to determine the optimal dosage and treatment schedule for 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole in cancer patients.
科学的研究の応用
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to exhibit potent anti-cancer activity in preclinical studies. It has been tested in various cancer cell lines, including breast, prostate, ovarian, lung, and pancreatic cancer cells, and has shown to induce apoptosis and inhibit cell proliferation. 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2OS/c1-3-8-7(2)22-6-10(8)15-20-19-14(21-15)9-4-12(17)13(18)5-11(9)16/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJGSVAUUSZRTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=CC(=C(C=C3Cl)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。